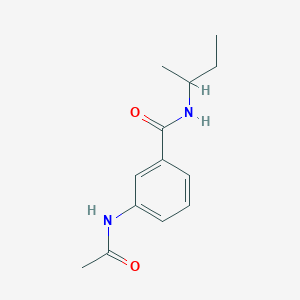![molecular formula C22H26N2O3 B269227 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269227.png)
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as IPPA, is a synthetic compound that has shown potential in scientific research applications. IPPA is a member of the class of acetamides and is a derivative of the anti-inflammatory drug, nabumetone.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can reduce inflammation and pain in animal models of rheumatoid arthritis. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been found to induce cell death in cancer cells, which may have potential therapeutic applications. Additionally, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative disorders. Additionally, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been found to be relatively non-toxic in animal studies. However, one limitation of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of novel 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential therapeutic applications in various disease models. Finally, studies are needed to determine the safety and efficacy of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in human clinical trials.
In conclusion, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound with potential applications in various scientific research areas, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its synthesis method has been optimized to provide high yields of pure 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential therapeutic applications in various disease models.
合成法
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process starting from 4-isopropylphenol and 4-(1-pyrrolidinylcarbonyl)phenylacetic acid. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. The synthesis process has been optimized to provide high yields of pure 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
科学的研究の応用
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models of rheumatoid arthritis. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been found to have neuroprotective effects in animal models of Parkinson's disease.
特性
製品名 |
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C22H26N2O3 |
分子量 |
366.5 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)17-7-11-20(12-8-17)27-15-21(25)23-19-9-5-18(6-10-19)22(26)24-13-3-4-14-24/h5-12,16H,3-4,13-15H2,1-2H3,(H,23,25) |
InChIキー |
HLKSFGOAMWOVHH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B269146.png)
![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)
![N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269149.png)
![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)